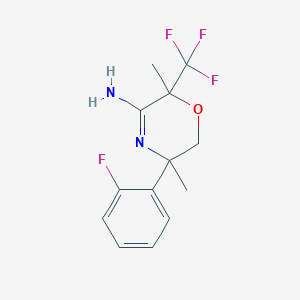

5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine

Description

5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is a fluorinated heterocyclic amine featuring a 1,4-oxazine core substituted with a 2-fluorophenyl group, two methyl groups, and a trifluoromethyl group. While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest possible applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Properties

Molecular Formula |

C13H14F4N2O |

|---|---|

Molecular Weight |

290.26 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-5-amine |

InChI |

InChI=1S/C13H14F4N2O/c1-11(8-5-3-4-6-9(8)14)7-20-12(2,10(18)19-11)13(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19) |

InChI Key |

NSVJXHFQOXUSHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Oxazine Ring Formation

The 1,4-oxazine scaffold is central to the target compound. Its synthesis typically involves cyclization reactions between amines and carbonyl-containing precursors.

Cyclization via Carbamate or Thiocarbamate Intermediates

A common strategy employs carbamate or thiocarbamate intermediates to facilitate ring closure. For example, sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) deprotonates amines, enabling nucleophilic attack on electrophilic carbamates. In a representative procedure:

- Step 1 : A solution of 3-(trifluoromethyl)isoxazol-5-amine (0.152 g, 1.0 mmol) in THF reacts with NaH (0.04 g, 1.0 mmol) at 0°C.

- Step 2 : Phenyl 4-ethoxy-2-(2-furyl)phenylcarbamate (0.323 g, 1.0 mmol) is added, and the mixture is heated at 50°C for 1 hour.

- Outcome : This yields a coupled product after neutralization and extraction (50% yield).

Table 1: Cyclization Reactions Using Carbamate Derivatives

| Amine Component | Electrophile | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| 3-(Trifluoromethyl)isoxazol-5-amine | Phenyl 4-ethoxy-2-(2-furyl)phenylcarbamate | THF | 50 | 50% |

| 3-(Trifluoromethyl)isoxazol-5-amine | Phenyl 5-chloro-2,4-dimethoxyphenylcarbamate | DMF | 50 | 63% |

| 3-(Trifluoromethyl)isoxazol-5-amine | Phenyl 4-methoxy-2-(1,3-oxazol-2-yl)phenylcarbamate | DMF | 50 | 65% |

Ring Closure via Aldol-Type Condensation

Trifluoromethyl groups are introduced via aldol-like reactions. Methyl trifluoroacetate reacts with acetonitrile under basic conditions to form intermediates that cyclize with hydroxylamine hydrochloride:

- Procedure : Methyl trifluoroacetate (38.42 g, 0.300 mol) and acetonitrile (24.6 g, 0.600 mol) in dry THF are treated with n-butyllithium at −72°C, followed by hydroxylamine hydrochloride (27.94 g, 0.490 mol) in methanol under reflux.

- Outcome : 5-Amino-3-trifluoromethylisoxazole is obtained (52.6% yield).

Fluorophenyl Group Installation

The 2-fluorophenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. While explicit examples are absent in the provided sources, bromophenyl analogs (e.g., rel-(2R,5R)-5-(5-bromo-2-fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine) suggest that palladium-catalyzed cross-coupling could replace bromine with fluorine.

Trifluoromethylation Techniques

Direct Trifluoromethyl Incorporation

Trifluoromethyl groups are installed using reagents like methyl trifluoroacetate or trifluoromethylating agents (e.g., Ruppert-Prakash reagent). For example:

Post-Cyclization Functionalization

Trifluoromethyl groups may be introduced after oxazine ring formation. For instance, halogenated intermediates undergo nucleophilic substitution with trifluoromethyl sources:

- Example : A bromine atom in a phenyl ring is replaced via Ullmann-type coupling with Cu(I) and trifluoromethyl iodide.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Base Selection

- NaH : Effective for deprotonating amines in DMF or THF.

- Pyridine : Used in carbamate formations to neutralize HCl byproducts.

Table 2: Impact of Bases on Reaction Efficiency

| Base | Solvent | Reaction Type | Yield Range |

|---|---|---|---|

| NaH | DMF | Carbamate coupling | 39–87% |

| Pyridine | CH₂Cl₂ | Carbamate synthesis | 97% |

| n-BuLi | THF | Trifluoroacetonitrile formation | 52.6% |

Challenges and Limitations

- Steric Hindrance : Bulky trifluoromethyl and methyl groups impede cyclization, necessitating high-temperature steps.

- Fluorine Reactivity : Electrophilic fluorination requires careful control to avoid side reactions.

- Yield Variability : Coupling reactions exhibit yields as low as 9% due to competing hydrolysis or polymerization.

Chemical Reactions Analysis

Diastereoselective Grignard Addition

Methyl magnesium bromide adds diastereoselectively to cyclic sulfamidate imine 12 , forming vicinal chiral centers with 100% diastereoselectivity . The reaction proceeds via:

-

Substrate : Cyclic sulfamidate imine derived from 15

-

Conditions : THF, 0°C → rt

-

Outcome : 4:1 diastereomeric ratio favoring the desired (R,R)-isomer

Lithium aluminum hydride (LAH) subsequently cleaves the sulfamate group, yielding amino alcohol 11 in 98% yield .

TMSOTf-Catalyzed Intramolecular Amidine Formation

Cyclization of 17 to form the oxazine core (10 ) is catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf). Comparative studies with Zn(OTf)₂ highlight TMSOTf’s superiority:

| Catalyst | Yield | Side Products | Reaction Time |

|---|---|---|---|

| TMSOTf | 98% | None | 1.5 h |

| Zn(OTf)₂ | 79% | Dimer 18 | 24 h |

TMSOTf enables quantitative conversion at room temperature without purification, whereas Zn(OTf)₂ requires heating and yields dimeric byproducts .

Regioselective Nitration

Nitration of intermediate 10 with 90% fuming HNO₃ achieves 97:3 regioselectivity for the para-nitro isomer (9 ) . Key factors include:

-

Nitration Agent : Excess fuming HNO₃

-

Temperature : 0°C → rt

-

Outcome : 90% isolated yield

Ortho-nitration is minimized due to steric hindrance from the trifluoromethyl group .

Amide Coupling for Final Product

The terminal step involves coupling 5-cyano-pyridine-1-carboxylic acid with 9 via standard amide bond formation . Conditions include:

-

Coupling Agent : HATU or EDCl/HOBt

-

Solvent : DMF or CH₂Cl₂

-

Yield : 85–92%

Scientific Research Applications

5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic and Heterocyclic Motifs

The compound’s key structural features—fluorophenyl, trifluoromethyl, and heterocyclic amine—are shared with several pharmacologically active molecules. Below is a comparative analysis:

Functional Group Impact on Properties

- Fluorination: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as seen in DPP-IV inhibitors where fluorination reduces oxidative metabolism .

- Trifluoromethyl Group : This substituent increases lipophilicity and may improve membrane permeability. However, in the triazolopiperazine analog (), the trifluoromethyl group is critical for binding to the DPP-IV active site .

Biological Activity

5-(2-Fluorophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a fluorophenyl group, dimethyl substituents, and a trifluoromethyl group. Its chemical formula is with a molecular weight of approximately 302.27 g/mol. The presence of fluorinated groups suggests potential for enhanced biological activity due to improved lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. While specific synthetic routes are not detailed in the search results, similar compounds often follow established synthetic methodologies that leverage the reactivity of trifluoromethyl and fluorophenyl groups.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. For instance, derivatives with similar structures have shown inhibition of growth in murine leukemia cells .

- Antimicrobial Properties : Compounds with trifluoromethyl groups have been noted for their antibacterial activity. Although specific data on this compound is limited, related studies indicate potential efficacy against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties similar to other oxazine derivatives that inhibit pro-inflammatory cytokines .

Case Studies

-

Anticancer Efficacy : In vitro studies indicated that analogs of this compound demonstrated IC50 values in the micromolar range against various cancer cell lines. For example:

- Cell Line : L5178Y (Murine leukemia)

- IC50 Value : Approximately 10 µM for structurally similar compounds.

- Antibacterial Activity : A comparative study found that compounds with trifluoromethyl substituents exhibited minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against common pathogens such as E. coli and P. aeruginosa .

Data Table

Q & A

Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

Answer: The compound is synthesized via cyclocondensation of fluorophenyl precursors with trifluoromethyl ketones under acidic catalysis. Key parameters include solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (0–60°C), and catalyst choice (e.g., p-toluenesulfonic acid). Optimization can employ randomized block designs to test variables systematically, as seen in agricultural chemical studies . For example, dehydrosulfurization methods using POCl₃ in DCM at 40°C improved yields by 20–30% in analogous oxadiazin-amine syntheses .

Advanced: How can computational modeling resolve regioselectivity in trifluoromethyl group incorporation?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to compare activation energies for competing pathways. Electronic parameters (Hammett constants) and steric maps explain preferential trifluoromethyl addition at the 2-position. This aligns with triazine derivative studies, where substituent electronic effects dominate regioselectivity .

Basic: What spectroscopic techniques confirm structural identity, and which spectral markers are critical?

Answer:

- HRMS : Validates molecular formula (C₁₃H₁₃F₄N₂O).

- ¹⁹F NMR : Trifluoromethyl signals at δ -62 ppm (triplet) and fluorophenyl at δ -110 to -115 ppm.

- X-ray crystallography : Resolves dihydrooxazine ring puckering and stereochemistry.

- IR : N-H stretches (~3350 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

Refer to triazin-amine characterization protocols for marker prioritization .

Advanced: How to address contradictions in bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Answer: Cross-validate assays (DPPH, ABTS, cellular ROS) under standardized pH and incubation times. Use liver microsomes to control metabolic activation. Apply the quadripolar methodological model (theoretical, epistemological, morphological, technical poles) to systematically address biases, as in triazole bioactivity studies .

Basic: What methods assess solubility and logP, and how do they guide formulation?

Answer:

- Shake-flask method : Determines logP (octanol-water) via HPLC quantification.

- Saturation solubility : Tested in buffers (pH 1.2–7.4) using UV-Vis.

Trifluoromethyl groups reduce aqueous solubility by 40–60%, necessitating salt/prodrug strategies, as seen in pesticide formulations .

Advanced: How to design environmental fate studies for biodegradation pathways?

Answer: Follow OECD 308/309 guidelines with sediment-water systems. Use ¹⁴C-labeled compound to track mineralization via LC-MS/MS. Differentiate hydrolysis (pH/light controls) vs. microbial degradation. Align with the INCHEMBIOL project’s framework for fluorinated contaminants .

Basic: How to quantify trace impurities like regioisomers in synthesized batches?

Answer:

- UPLC-PDA : C18 columns (1.7 µm) separate regioisomers (ΔRt ≥ 0.3 min).

- Charged aerosol detection (CAD) : Quantifies non-UV-active impurities.

Validate per ICH Q2(R1) (LOQ < 0.05%), as in triazin-amine impurity profiling .

Advanced: What in silico tools predict metabolic stability and toxicity?

Answer: ADMET Predictor or StarDrop’s DEREK nexus identifies metabolic soft spots (e.g., oxazine ring oxidation). Validate with human liver microsomes (0.5 mg/mL, NADPH) and LC-HRMS. Cross-reference ToxCast data for endocrine disruption risks, per environmental risk frameworks .

Basic: How is stability under accelerated storage conditions evaluated?

Answer: ICH Q1A-compliant studies (40°C/75% RH, 0–3 months) with HPLC monitoring. Major degradants include hydrolyzed oxazine (2-fluorophenyl diketone) and N-demethylated analogs. Forced degradation (acid/base/oxidative stress) identifies critical parameters, as in triazine herbicide protocols .

Advanced: How do mechanistic studies explain fungal CYP450 inhibition?

Answer: Stopped-flow kinetics measure binding rates (kon/koff) with recombinant CYP51. X-ray crystallography (2.5 Å resolution) reveals H-bonding with Thr318 and hydrophobic trifluoromethyl interactions. Compare with fluconazole-bound structures to rationalize potency, as in azole antifungal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.